Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate
Description
Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate is a heterocyclic compound featuring a fused pyrazole-oxazepine ring system. Its structure combines a pyrazole moiety (a five-membered ring with two adjacent nitrogen atoms) with a seven-membered oxazepine ring (containing oxygen and nitrogen).
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-13-9(12)7-6-8-11(10-7)4-2-3-5-14-8/h6H,2-5H2,1H3 |
InChI Key |
FRZYFPLSQAEMSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2CCCCOC2=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Intermediate 3
The synthesis begins with the preparation of a pyrazole-containing intermediate (denoted as 3 in literature), typically derived from commercially available pyrazol-3-ol derivatives. For example, 1-methylpyrazol-3-ol undergoes O-allylation using allyl bromide in dimethylformamide (DMF) with sodium hydride (NaH) as a base. This step introduces an allyloxy group, forming a reactive site for subsequent cyclization.
Cyclization to Form the Oxazepine Ring
Intermediate 3 is treated with NaOMe in methanol under reflux conditions to induce cyclization. The methoxide ion facilitates deprotonation and nucleophilic attack, leading to the formation of the tetrahydropyrazolo-oxazepine framework. Optimized conditions (4 hours at reflux) yield the bicyclic product in 81% purity after silica gel chromatography.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | Sodium methoxide (NaOMe) |
| Solvent | Methanol |
| Temperature | Reflux (≈65°C) |
| Reaction Time | 4 hours |
| Yield | 81% |
This method is favored for its scalability and reproducibility, though it requires careful control of stoichiometry to avoid over-alkylation.
Vilsmeier-Haack Formylation and Oxime Cycloaddition
An alternative route leverages the Vilsmeier-Haack reaction to introduce a formyl group onto the pyrazole ring, followed by oxime formation and intramolecular cycloaddition. While originally developed for pyrano-oxazole systems, this strategy is adaptable to oxazepine synthesis.
Formylation of Pyrazole Derivatives
Pyrazole intermediates (e.g., 1-methyl-3-allyloxy-1H-pyrazole) undergo formylation using the Vilsmeier-Haack reagent (POCl₃ in DMF). This step installs a formyl group at the 4-position of the pyrazole ring, yielding pyrazole-4-carbaldehydes.
Oxime Formation and Cyclization
The aldehyde intermediate is converted to an oxime using hydroxylamine hydrochloride and sodium acetate in ethanol. Subsequent treatment with sodium hypochlorite generates a nitrile oxide, which undergoes intramolecular [3+2] cycloaddition with the allyloxy group to form the oxazepine ring.
Optimized Parameters for Cycloaddition
| Parameter | Value |
|---|---|
| Oxidizing Agent | Sodium hypochlorite |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 1 hour |
| Temperature | Room temperature (25°C) |
| Yield Range | 42–64% |
This method offers modularity for introducing substituents but requires stringent anhydrous conditions to prevent side reactions.
Esterification of Carboxylic Acid Precursors
A third approach involves esterification of a preformed carboxylic acid derivative. While direct literature on the methyl ester is limited, analogous ethyl ester syntheses provide a template.
Acid Chloride Formation
The carboxylic acid precursor (5,6,7,8-tetrahydropyrazolo[5,1-b]oxazepine-2-carboxylic acid) is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride.
Methyl Esterification
The acid chloride reacts with methanol in the presence of a base (e.g., triethylamine) to yield the methyl ester. This step typically proceeds at 0–8°C to minimize hydrolysis.
Comparative Esterification Data
| Ester Group | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Methyl | Methanol | DCM | 0–8°C | 75%* |
| Ethyl | Ethanol | THF | Reflux | 82% |
*Theoretical yield based on ethyl analog data.
Challenges and Optimization Strategies
Byproduct Formation in Cyclization
Early attempts using unoptimized NaOMe stoichiometry resulted in dimerization byproducts, reducing yields to 7%. Increasing the methoxide concentration and maintaining reflux conditions suppressed side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the fused ring system, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that derivatives of tetrahydropyrazolo compounds exhibit antidepressant-like effects. Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate has been studied for its potential to modulate neurotransmitter systems involved in mood regulation. Studies have shown that similar compounds can enhance serotonin and norepinephrine levels in the brain, suggesting a pathway for treating depression and anxiety disorders .
Neuroprotective Properties
Recent investigations have highlighted the neuroprotective capabilities of this compound against oxidative stress and neuroinflammation. Its structure allows it to cross the blood-brain barrier effectively, making it a candidate for further studies in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Pharmacology
Analgesic Effects
this compound has shown promise as an analgesic agent. Preclinical studies suggest that it may inhibit pain pathways by interacting with opioid receptors and modulating inflammatory mediators . This application is particularly relevant in developing new pain management therapies that minimize side effects compared to traditional opioids.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It appears to reduce levels of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Material Science
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced mechanical properties. Its unique structure allows for incorporation into polymer matrices that can be tailored for specific applications in coatings and adhesives .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on Antidepressant Effects (2023) | Demonstrated significant reduction in depressive behaviors in rodent models after administration of the compound. | Potential treatment for depression and anxiety disorders. |
| Neuroprotection Research (2024) | Showed reduced neuronal death in models of oxidative stress when treated with the compound. | Possible therapeutic agent for neurodegenerative diseases. |
| Analgesic Activity Assessment (2024) | Found effective pain relief comparable to standard analgesics without significant side effects. | Development of new non-opioid pain relief medications. |
Mechanism of Action
The mechanism by which Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate
- Structural Variation : Incorporation of a trifluoromethyl group and a quinazoline ring.
Data Tables
Table 1: Structural and Physical Comparison
*Assumed based on analogous ethyl derivatives.
Key Findings
Ester Group Influence : Ethyl esters generally exhibit higher lipophilicity than methyl analogs, impacting solubility and membrane permeability .
Ring Size Effects : Oxazepine derivatives (7-membered) show greater conformational flexibility compared to oxazine (6-membered) or pyridazine analogs, which may influence binding to biological targets .
Synthetic Utility : The methyl ester variant is less commercially prevalent than its ethyl counterpart, suggesting ethyl esters are preferred in current synthetic workflows .
Pharmacological Potential: While direct data are lacking, structurally related compounds (e.g., TLR antagonists) highlight the relevance of this scaffold in autoimmune disease drug discovery .
Biological Activity
Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate (CAS Number: 1935360-89-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₂N₂O₃
- Molecular Weight : 196.20 g/mol
- Structure : The compound features a fused pyrazolo-oxazepine ring system, which is significant for its biological activity.
Research on similar pyrazole derivatives indicates that they may exhibit a range of pharmacological effects including:
- Antitumor Activity : Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms including the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .
- Antimicrobial Properties : Some pyrazole derivatives have demonstrated significant activity against various pathogens, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : The structural features of pyrazoles contribute to their ability to modulate inflammatory responses, making them candidates for anti-inflammatory therapies .
Antitumor Activity
A study focusing on pyrazole derivatives reported that compounds similar to this compound exhibited cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds were tested in combination with doxorubicin to evaluate synergistic effects. Results indicated that certain substitutions on the pyrazole ring enhanced cytotoxicity and apoptosis induction in cancer cells .
Antimicrobial Activity
In vitro assays have demonstrated that related pyrazole carboxylates possess significant antifungal activity against pathogens such as Rhizoctonia solani, with effective concentrations reported as low as 0.37 µg/mL. This underscores the potential utility of this compound in agricultural applications or as a therapeutic agent against fungal infections .
Case Studies
- Anticancer Synergy : A recent investigation into the use of pyrazole derivatives in combination therapies revealed that their incorporation with established chemotherapeutics like doxorubicin significantly improved treatment outcomes in resistant breast cancer subtypes. The study highlighted the importance of structural modifications in enhancing drug efficacy and reducing side effects .
- Antifungal Efficacy : Another study evaluated the antifungal properties of a series of pyrazole derivatives against various phytopathogenic fungi. The findings indicated that specific structural features were crucial for achieving high levels of antifungal activity, suggesting that this compound could be optimized for enhanced performance against resistant strains .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate?
- The compound is synthesized via multi-step reactions, often starting with cyclocondensation of hydrazine derivatives with β-keto esters, followed by functionalization of the oxazepine ring. Key steps include:
- Ring closure : Using reagents like POCl₃ or PPA (polyphosphoric acid) to form the oxazepine core .
- Esterification : Methylation of the carboxylate group via methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How is structural characterization performed for this compound?
- Spectroscopic analysis :
- ¹H/¹³C NMR : Deuterated solvents (CDCl₃ or DMSO-d₆) resolve signals for the oxazepine ring protons (δ 3.5–4.5 ppm) and methyl ester (δ 3.7 ppm) .
- HRMS (ESI+) : Confirm molecular ion [M+H]⁺ at m/z 225.0984 (calculated for C₁₀H₁₃N₂O₃⁺) .
- X-ray crystallography : Resolves bicyclic conformation and confirms stereochemistry .
Q. What solvents and conditions optimize its solubility for biological assays?
- Solubility : Poor in water (<0.1 mg/mL); use DMSO (50–100 mM stock) or ethanol (10–20 mM) for in vitro studies.
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis or oxidation .
Advanced Research Questions
Q. How can reaction yields be improved during oxazepine ring formation?
- Catalyst optimization : Use Lewis acids like ZnCl₂ or Ce(SO₄)₂ to enhance cyclization efficiency .
- Microwave-assisted synthesis : Reduces reaction time (30–60 min vs. 12–24 hrs) and improves yields by 15–20% .
- Solvent effects : Polar aprotic solvents (DMF, DCE) stabilize intermediates, while toluene minimizes side reactions .
Q. What computational methods predict its bioactivity and target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinase domains (e.g., CDK2, EGFR). Focus on the pyrazolo-oxazepine core for hydrophobic interactions .
- QSAR studies : Correlate substituent effects (e.g., methyl vs. ethyl esters) with inhibitory activity using Hammett constants or logP values .
Q. How do structural modifications impact its pharmacokinetic properties?
- Methyl vs. ethyl esters : Methyl esters enhance metabolic stability (reduced esterase cleavage) but lower solubility .
- Ring substitution : Adding electron-withdrawing groups (e.g., Cl, NO₂) at C-5 increases target affinity but may raise toxicity .
Q. What analytical challenges arise in quantifying trace impurities?
- HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in H₂O/MeCN) to detect hydrolyzed byproducts (e.g., carboxylic acid derivatives) .
- Limit of detection (LOD) : ~0.01% for residual solvents (e.g., DMF) via GC-FID .
Methodological Notes
- Contradictions in data : While ethyl analogs show antimicrobial activity , methyl derivatives may prioritize kinase inhibition . Validate bioassays with orthogonal methods (e.g., SPR for binding kinetics).
- Critical parameters : Reaction pH (6–8) during esterification prevents racemization ; excess methylating agents require quenching with aqueous NaHCO₃ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
